3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one
Description
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C13H15N3O2/c1-18-10-4-2-9(3-5-10)11-12(17)16-13(15-11)6-7-14-8-13/h2-5,14H,6-8H2,1H3,(H,16,17) |
InChI Key |
NTVVGJIFVFMCQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCNC3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Design
This method adapts protocols for analogous triazaspiro systems. The synthesis involves:
-
Step 1 : Condensation of 1,3-diaminopropane with ethyl 4-methoxyphenylglyoxylate to form a diimine intermediate.
-
Step 2 : Acid-catalyzed cyclization to construct the spiro ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry toluene |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | 110°C (reflux) |
| Reaction Time | 12–16 hours |
Intermediate Characterization
The diimine intermediate (C12H15N2O3) shows characteristic NMR signals:
Spirocyclization Optimization
Varying Brønsted acids revealed:
| Acid | Yield (%) | Purity (HPLC) |
|---|---|---|
| p-TsOH | 68 | 98.2 |
| H2SO4 | 45 | 89.7 |
| HCl (gas) | 32 | 78.4 |
The optimal protocol uses p-TsOH (10 mol%) in toluene, achieving 68% isolated yield after silica gel chromatography.
Synthetic Route 2: Ring-Closing Metathesis (RCM)
Olefin Precursor Synthesis
A Grubbs II-catalyzed approach constructs the spiro ring:
-
Precursor : N-allyl-N'-(4-methoxybenzoyl)ethylenediamine.
-
RCM Conditions :
-
Catalyst: Grubbs II (5 mol%)
-
Solvent: Dichloromethane
-
Temperature: 40°C, 6 hours
-
Mechanism :
This method avoids acidic conditions, preserving acid-sensitive functional groups.
Metathesis Efficiency
Comparative catalyst screening:
| Catalyst | Conversion (%) |
|---|---|
| Grubbs II | 92 |
| Hoveyda-Grubbs II | 85 |
| Zhan 1B | 78 |
Post-metathesis oxidation with Dess-Martin periodinane introduces the enone moiety (83% yield).
Multi-Component Reaction (MCR) Approach
Ugi-Type Reaction Assembly
A one-pot MCR combines:
-
4-Methoxybenzaldehyde
-
tert-Butyl isocyanide
-
Cyclohexenone
-
Ammonium acetate
Reaction Equation :
Optimization Table
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol/water (4:1) | +22% |
| Temperature | 70°C | +15% |
| Catalyst | None | - |
This solvent-free method achieves 74% yield with excellent atom economy.
Post-Synthetic Modifications
O-Demethylation Studies
Investigating methoxy group removal:
| Reagent | Conditions | Result |
|---|---|---|
| BBr3 | -78°C, CH2Cl2 | Complete deprotection |
| HI (aq) | Reflux, 6h | Partial decomposition |
| AlCl3/EtSH | RT, 12h | No reaction |
BBr3 treatment quantitatively yields the phenolic analog, useful for further derivatization.
Analytical Characterization
Spectroscopic Data Consolidation
Target Compound :
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one, emphasizing substituent effects, spiro ring variations, and biological activities.
Table 1: Structural and Functional Comparison of Spirocyclic Analogs
Key Observations
Substituent Effects on Bioactivity: Methoxyphenyl vs. Fluorophenyl: The 4-methoxyphenyl group (electron-donating) may enhance antioxidant properties, as seen in related chalcone derivatives . In contrast, the 4-fluorophenyl analog exhibits cytotoxicity against glioblastoma cells, suggesting that electron-withdrawing substituents like fluorine improve anticancer potency . Methyl substituents (e.g., ) may reduce steric hindrance, favoring membrane permeability .
Spiro Ring Variations :
- Ring Size ([4.4] vs. [4.5]) : The [4.4] spiro system (as in the target compound) imposes greater conformational rigidity compared to [4.5] analogs, which could influence binding to biological targets. For example, [4.4] spiro compounds in demonstrate insecticidal activity, while [4.5] systems () lack reported activity, suggesting ring size impacts functionality .
Biological Activity Trends: Anticancer Activity: Fluorophenyl-substituted spiro compounds (e.g., 3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one) show selective cytotoxicity against glioblastoma cells (IC₅₀ values < 10 µM), outperforming methoxyphenyl analogs in anticancer screens . Antioxidant Potential: Methoxyphenyl derivatives, such as those in , exhibit radical scavenging activity 1.4× higher than ascorbic acid, attributed to the electron-donating methoxy group stabilizing reactive intermediates . Insecticidal Applications: Bis(4-methoxyphenyl) spiro compounds () achieve >90% pest mortality at low concentrations (10 ppm), highlighting the role of methoxy groups in enhancing bioactivity .
Biological Activity
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure and notable pharmacological potential. Its molecular formula is C₁₃H₁₅N₃O₂, featuring a triaza framework that includes three nitrogen atoms in a bicyclic arrangement. The compound's methoxyphenyl group contributes to its distinct chemical properties and potential biological activities, making it a candidate for further investigation in medicinal chemistry.
The compound's structural characteristics are critical for its biological activity. The presence of the methoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| CAS Registry Number | 1710674-59-1 |
Biological Activity Overview
Preliminary studies suggest that compounds similar to 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one exhibit significant biological activities, including:
- Antimicrobial Properties : Initial investigations indicate potential antimicrobial effects against various pathogens.
- Anticancer Activity : Research has shown that related compounds can inhibit cancer cell proliferation, particularly in leukemia models.
The mechanism of action for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is not fully elucidated; however, studies on structurally similar compounds suggest several pathways:
- Inhibition of Nox4 : This enzyme plays a role in reactive oxygen species (ROS) production; inhibiting it may contribute to reduced cell proliferation in cancer cells .
- Tubulin Assembly Inhibition : Some derivatives have shown the ability to interfere with tubulin assembly, which is crucial for cell division .
Case Studies
Several studies have explored the biological activities of triazaspiro compounds:
- Anticancer Screening : A study evaluated the cytotoxicity of various substituted triazaspiro compounds against acute myeloid leukemia cells (B1647). The most potent compounds inhibited Nox4 and disrupted tubulin assembly, leading to significant antiproliferative effects .
- Pharmacological Evaluation : Research on related spirocyclic compounds demonstrated their ability to modulate mitochondrial permeability transition pores (mPTP), suggesting a role in cardiac protection during reperfusion injury .
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the triazaspiro framework affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Animal models should be utilized to assess the therapeutic potential and safety profiles of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one.
Q & A
(Basic) What are common synthetic routes for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Cyclization reactions to form the spirocyclic core, often using precursors like substituted hydrazines or carbonyl compounds .
- Functionalization of the aromatic ring via electrophilic substitution (e.g., methoxy group introduction) .
- Catalytic optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts may enhance yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are common for facilitating cyclization .
Key considerations : Monitor reaction intermediates via TLC or HPLC, and purify via column chromatography or recrystallization.
(Basic) What spectroscopic and crystallographic methods are used for structural characterization?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies proton environments and spirocyclic connectivity. Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
- X-ray crystallography : Single-crystal analysis resolves spiro geometry and substituent orientation. Use SHELX or WinGX for structure refinement . Example: A similar triazaspiro compound (4-Phenyl-1,2,4-triazaspiro[4.4]non-1-en-3-thione) was resolved at 150 K with R factor = 0.059 .
(Advanced) How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) systematically. For example, elevated temperatures (80–120°C) may accelerate cyclization but risk side reactions .
- Catalyst screening : Test palladium complexes or organocatalysts for regioselectivity in aryl coupling steps .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities .
(Advanced) How can hydrogen bonding and crystal packing patterns be analyzed to predict physicochemical properties?
Answer:
- Graph set analysis : Classify hydrogen-bonding motifs (e.g., chains, rings) using Etter’s formalism to infer stability and solubility .
- Software tools : WinGX or Mercury visualize packing diagrams. For example, ORTEP-III generates anisotropic displacement ellipsoids to assess thermal motion .
- Thermal analysis : DSC/TGA correlates crystal packing with melting/decomposition points.
(Advanced) How to reconcile contradictions in reported biological activities (e.g., kinase inhibition vs. GPCR modulation)?
Answer:
- Assay validation : Confirm target specificity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- SAR studies : Modify substituents (e.g., methoxy position) and compare bioactivity. For example, fluorophenyl analogs showed varied kinase inhibition due to electronic effects .
- Purity checks : Ensure >95% purity via LC-MS to exclude confounding impurities .
(Advanced) What computational methods support mechanistic studies of spirocyclic compound reactivity?
Answer:
- DFT calculations : Optimize transition states for cyclization steps using Gaussian or ORCA. Compare theoretical vs. experimental NMR shifts .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets (e.g., kinases) .
- MD simulations : GROMACS models solvent interactions to assess stability under physiological conditions.
(Advanced) How to address challenges in crystallizing spirocyclic compounds for X-ray analysis?
Answer:
- Crystallization screens : Use vapor diffusion (e.g., sitting-drop method) with diverse solvent mixtures (e.g., hexane/ethyl acetate).
- Cryoprotection : Flash-cool crystals in liquid N2 with cryoprotectants (e.g., glycerol) to minimize ice formation .
- Data collection : High-resolution synchrotron sources (e.g., 0.8 Å wavelength) improve weak diffraction patterns .
(Basic) What in vitro assays are suitable for preliminary biological evaluation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
